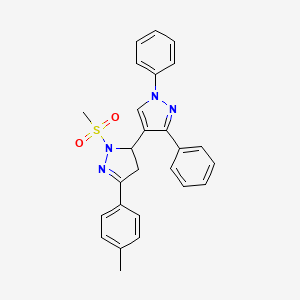
(3-Chloro-4,4-dimethoxybutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4,4-dimethoxybutyl)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-4,4-dimethoxybutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,4-dimethoxybutyl)benzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction optimization techniques can further enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-4,4-dimethoxybutyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH2-, polar solvents, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Corresponding substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4,4-dimethoxybutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic reactions.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (3-Chloro-4,4-dimethoxybutyl)benzene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy groups on the butyl chain can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
- (3-Chloro-4-methoxybutyl)benzene
- (3-Bromo-4,4-dimethoxybutyl)benzene
- (3-Chloro-4,4-dimethoxypropyl)benzene
Comparison: (3-Chloro-4,4-dimethoxybutyl)benzene is unique due to the presence of both chlorine and methoxy groups on the butyl chain. This combination of substituents can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions. The methoxy groups can also affect its solubility and interaction with other molecules .
Eigenschaften
IUPAC Name |
(3-chloro-4,4-dimethoxybutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGGFKYDKGUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(CCC1=CC=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)

![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2457809.png)
![2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B2457810.png)




amine](/img/structure/B2457820.png)



![8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2457826.png)
